Izilendustat

Description

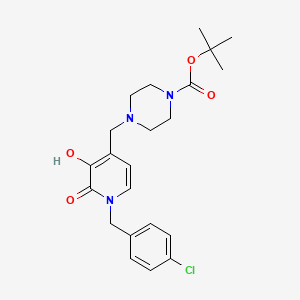

The exact mass of the compound Tert-butyl 4-((1-(4-chlorobenzyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)methyl)piperazine-1-carboxylate is 433.1768341 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Izilendustat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Izilendustat including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O4/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16/h4-9,27H,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJZLOCUUOIMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303512-02-8 |

Source

|

| Record name | Izilendustat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303512028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IZILENDUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL3NSB2NP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Izilendustat in Prolyl Hydroxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat is a potent, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting these key oxygen sensors, izilendustat stabilizes Hypoxia-Inducible Factors (HIFs), leading to the activation of a cascade of downstream genes that play crucial roles in erythropoiesis, angiogenesis, and inflammation. This technical guide provides an in-depth overview of the core mechanism of action of izilendustat, its place within the broader landscape of PHD inhibitors, and detailed experimental protocols for its evaluation. While specific quantitative data for izilendustat remains largely within patent literature, this guide compiles available information and provides a framework for its preclinical assessment, with a focus on its potential therapeutic application in inflammatory bowel disease.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and Prolyl Hydroxylase Domain Enzymes

Under normal oxygen conditions (normoxia), the alpha subunits of the heterodimeric transcription factor HIF (HIF-α) are continuously synthesized and targeted for degradation. This process is mediated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). PHDs hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α. This post-translational modification allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

In hypoxic conditions, the activity of PHDs is inhibited due to the limited availability of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide array of genes involved in adapting to low oxygen levels, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glucose metabolism.

Izilendustat: A Potent Prolyl Hydroxylase Inhibitor

Izilendustat is a potent inhibitor of prolyl hydroxylases, designed to stabilize HIF-1α and HIF-2α. By inhibiting the degradation of these transcription factors, izilendustat effectively mimics a hypoxic response at the cellular level. This mechanism of action holds therapeutic potential for conditions where the upregulation of HIF target genes is beneficial, such as anemia and inflammatory diseases like colitis.

Mechanism of Action

As a PHD inhibitor, izilendustat likely acts as a competitive inhibitor of 2-oxoglutarate at the active site of the PHD enzymes. This prevents the hydroxylation of HIF-α, leading to its stabilization and the subsequent activation of downstream signaling pathways.

Unveiling Izilendustat: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat, also known as OBS-252, is a potent, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, Izilendustat stabilizes hypoxia-inducible factors (HIFs), key transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). This mechanism of action holds significant therapeutic potential for a range of ischemic and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Izilendustat, intended to serve as a valuable resource for researchers and drug development professionals.

Discovery and Rationale

The discovery of Izilendustat emerged from research focused on modulating the HIF pathway. The HIF transcription factors, primarily HIF-1α and HIF-2α, are tightly regulated by PHD enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for rapid degradation. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and cell metabolism.

Recognizing the therapeutic potential of activating this pathway in diseases characterized by ischemia and inflammation, researchers sought to develop small-molecule inhibitors of PHDs. Izilendustat was identified as a potent inhibitor of this class of enzymes, capable of stabilizing HIF-1α and HIF-2α.[1][2][3] Its development was driven by the prospect of treating conditions such as peripheral vascular disease, coronary artery disease, heart failure, anemia, and inflammatory bowel diseases like colitis.[2][3]

Chemical Synthesis

The chemical synthesis of Izilendustat is detailed in patent literature, specifically in patent WO2011057115A1. The synthesis is a multi-step process, which can be broadly outlined as follows. The detailed experimental protocols for each step are crucial for successful replication.

Synthetic Workflow Diagram

References

In Vitro Efficacy of Izilendustat: A Deep Dive into its Primary Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat (also known as Lanabecestat or AZD3293) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the primary in vitro effects of Izilendustat, focusing on its enzymatic inhibition, cellular activity, and selectivity. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the foundational pharmacology of this compound.

Data Presentation: In Vitro Potency and Selectivity of Izilendustat

The following tables summarize the key quantitative data from in vitro studies on Izilendustat, highlighting its high affinity and potent inhibition of BACE1, as well as its selectivity profile against related proteases.

| Parameter | Value | Assay Type | Reference |

| Ki (hBACE1) | 0.4 nM | Enzymatic TR-FRET | [1][2] |

| IC50 (hBACE1) | 0.6 nM | Enzymatic Assay | [3] |

| Table 1: In Vitro Enzymatic Inhibition of Human BACE1 by Izilendustat. |

| Cell Line/Primary Culture | Parameter | Value | Reference |

| SH-SY5Y (human neuroblastoma) | IC50 (Aβ40 secretion) | 0.08 nM | [4] |

| Primary Mouse Cortical Neurons | IC50 (Aβ40 secretion) | 0.61 nM | [4] |

| Primary Guinea Pig Cortical Neurons | IC50 (Aβ40 secretion) | 0.31 nM | [4] |

| Table 2: Cellular Activity of Izilendustat in Reducing Amyloid-Beta Production. |

| Enzyme | Ki (nM) | Selectivity (fold vs. hBACE1) | Reference |

| hBACE1 | 0.4 | - | [5] |

| hBACE2 | 0.8 | 2 | [5] |

| hCathepsin D | 3797 | 9492.5 | [5] |

| Table 3: Selectivity Profile of Izilendustat against Related Aspartyl Proteases. |

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of Izilendustat to inhibit the enzymatic activity of purified human BACE1.

-

Principle: The assay utilizes a FRET-based substrate containing a donor and a quencher fluorophore.[1] Cleavage of the substrate by BACE1 separates the fluorophores, leading to an increase in the donor's fluorescence emission. The degree of inhibition is proportional to the reduction in the fluorescence signal.

-

Materials:

-

Purified recombinant human BACE1 enzyme.

-

BACE1 FRET peptide substrate.

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Izilendustat (or other test compounds) at various concentrations.

-

384-well black assay plates.

-

Fluorescence plate reader with TR-FRET capabilities.

-

-

Procedure:

-

Prepare serial dilutions of Izilendustat in the assay buffer.

-

In a 384-well plate, add the BACE1 enzyme to each well, except for the negative control wells.

-

Add the Izilendustat dilutions to the appropriate wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

-

Incubate the plate for a specific duration (e.g., 60-90 minutes) at room temperature, protected from light.[1]

-

Measure the time-resolved fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the percent inhibition for each Izilendustat concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Aβ Production Assay (SH-SY5Y Human Neuroblastoma Cells)

This assay assesses the effect of Izilendustat on the production and secretion of Aβ peptides in a cellular context.

-

Principle: SH-SY5Y cells, often stably transfected to overexpress human amyloid precursor protein (APP), are treated with Izilendustat. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using specific immunoassays (e.g., ELISA).

-

Materials:

-

SH-SY5Y cells overexpressing human APP.

-

Cell culture medium and supplements.

-

Izilendustat at various concentrations.

-

ELISA kits for human Aβ40 and Aβ42.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed SH-SY5Y-APP cells in 96-well plates and allow them to adhere and grow to a desired confluency.

-

Remove the existing medium and replace it with fresh medium containing various concentrations of Izilendustat or vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the conditioned medium from each well.

-

Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

-

Determine the cell viability in the corresponding wells using an appropriate assay (e.g., MTT or LDH) to ensure that the observed reduction in Aβ is not due to cytotoxicity.

-

Calculate the percent inhibition of Aβ production for each Izilendustat concentration and determine the IC50 value.

-

Primary Cortical Neuron Culture for BACE1 Inhibitor Testing

This protocol provides a more physiologically relevant model to evaluate the efficacy of BACE1 inhibitors.

-

Principle: Primary cortical neurons are isolated from embryonic rodents and cultured in vitro. These neurons endogenously express APP and the secretases involved in its processing. The effect of Izilendustat on Aβ production is then measured.

-

Materials:

-

Timed-pregnant mice or rats (e.g., E15-E18).

-

Dissection medium (e.g., Hibernate-E).

-

Enzymatic dissociation solution (e.g., papain or trypsin).

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27).

-

Poly-D-lysine or other coating substrates.

-

Cell culture plates or coverslips.

-

-

Procedure:

-

Coat culture plates with poly-D-lysine to promote neuronal attachment.

-

Dissect the cerebral cortices from embryonic brains under sterile conditions.[4][6]

-

Mince the cortical tissue and enzymatically digest it to obtain a single-cell suspension.

-

Plate the dissociated neurons onto the coated culture plates in the neuronal culture medium.

-

Maintain the neuronal cultures for several days to allow for maturation and network formation.

-

Treat the mature neuronal cultures with various concentrations of Izilendustat for a defined period (e.g., 24 hours).

-

Collect the conditioned medium and analyze the Aβ levels as described in the cellular Aβ production assay.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Izilendustat and a typical in vitro experimental workflow for its characterization.

Caption: Amyloidogenic processing of APP and the inhibitory action of Izilendustat.

Caption: In vitro experimental workflow for characterizing Izilendustat's primary effects.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Dissociated Mouse Cortical Neuron Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

Preliminary Research on Izilendustat (ISM012-042) for Colitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Izilendustat (also known as ISM012-042), a novel, gut-restricted prolyl hydroxylase (PHD) inhibitor, for the treatment of colitis. The information presented herein is intended to support further investigation and drug development efforts in the field of inflammatory bowel disease (IBD).

Core Mechanism of Action: HIF-1α Stabilization

Signaling Pathway of Izilendustat (ISM012-042)

Caption: Mechanism of action of Izilendustat (ISM012-042).

Preclinical Efficacy in Colitis Models

Izilendustat (ISM012-042) has demonstrated significant efficacy in multiple preclinical models of colitis, including the 2,4,6-trinitrobenzenesulfonic acid (TNBS) and oxazolone-induced models.

Quantitative In Vivo Efficacy Data

| Parameter | Model | Treatment Group | Result | Reference |

| Disease Activity Index (DAI) | TNBS-induced colitis | Izilendustat (ISM012-042) | Significantly reduced DAI scores, outperforming mesalamine. | [3][5] |

| Oxazolone-induced colitis | Izilendustat (ISM012-042) | Significantly reduced daily DAI scores. | [5] | |

| Body Weight | TNBS-induced colitis | Izilendustat (ISM012-042) | Mitigated body weight loss. | [6] |

| Colon Length | TNBS-induced colitis | Izilendustat (ISM012-042) | Reduced colon shortening, indicating resolution of gross inflammation. | [6] |

| Histology | TNBS-induced colitis | Izilendustat (ISM012-042) | Ameliorated intestinal inflammation and reduced inflammatory lesions. | [4][6] |

Biomarker Modulation

| Biomarker | Model/System | Treatment Group | Result | Reference |

| Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α, IL-12) | TNBS-induced colitis (colon tissue) | Izilendustat (ISM012-042) | Broadly reduced cytokine and chemokine levels. | [3][6] |

| LPS-stimulated murine BMDCs | Izilendustat (ISM012-042) | Reduced expression of IL-12 and TNF-α. | [6] | |

| Immune Cell Infiltration | TNBS-induced colitis (colon tissue) | Izilendustat (ISM012-042) | Reduced infiltration of monocytes, neutrophils, and pro-inflammatory T cells (TNF+, IFN-γ+, IL-17A+). | [6] |

| Barrier Integrity Proteins (ZO-1, TJP1, CD73, TFF3) | TNBS-induced colitis (colon tissue) | Izilendustat (ISM012-042) | Increased expression of tight junction and barrier-protective genes. | [3] |

| In Vitro Barrier Function | DSS-treated Caco-2 cells | Izilendustat (ISM012-042) | Protected the integrity of the epithelial cell monolayer. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study replication and further development.

TNBS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of Izilendustat (ISM012-042) in a chemically-induced model of colitis resembling Crohn's disease.

Animals: Male C57BL/6 mice.

Induction of Colitis:

-

Anesthetize mice.

-

Administer 2.5% TNBS in 50% ethanol intrarectally via a catheter.

Treatment Protocol:

-

Begin daily oral administration of Izilendustat (ISM012-042) or vehicle control starting on day 2 post-TNBS induction.[6]

-

Monitor mice daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).

Endpoint Analysis (Day 7):

-

Euthanize mice and collect colon tissue.

-

Measure colon length and weight.

-

Fix a portion of the colon for histological analysis (H&E staining).

-

Homogenize a portion of the colon for cytokine profiling (e.g., ELISA, qPCR) and analysis of immune cell infiltration (flow cytometry).

Experimental Workflow for TNBS-Induced Colitis Model

Caption: Workflow for the TNBS-induced colitis model.

In Vitro Intestinal Barrier Function Assay

Objective: To assess the ability of Izilendustat (ISM012-042) to protect the integrity of an intestinal epithelial monolayer.

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

Protocol:

-

Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

-

Pre-treat the cells with varying concentrations of Izilendustat (ISM012-042) for a specified period.

-

Induce barrier disruption by adding dextran sodium sulfate (DSS) to the apical side of the Transwell.[6]

-

Monitor TEER at regular intervals to assess barrier integrity. A decrease in TEER indicates a compromised barrier.

-

At the end of the experiment, cell monolayers can be fixed and stained for tight junction proteins (e.g., ZO-1) to visualize barrier integrity.

Conclusion and Future Directions

References

- 1. JCI - Epithelial hypoxia-inducible factor-1 is protective in murine experimental colitis [jci.org]

- 2. physoc.org [physoc.org]

- 3. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]

- 4. Frontiers | Local Stabilization of Hypoxia-Inducible Factor-1α Controls Intestinal Inflammation via Enhanced Gut Barrier Function and Immune Regulation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. communities.springernature.com [communities.springernature.com]

Methodological & Application

Application Notes and Protocols for the Use of Izilendustat in a DSS-Induced Colitis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase (PHD), an enzyme crucial in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHD, Izilendustat leads to the stabilization of HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen conditions. In the context of inflammatory bowel disease (IBD), stabilization of HIF-1α has been shown to be protective by enhancing the integrity of the intestinal epithelial barrier, reducing apoptosis of epithelial cells, and modulating the immune response.[1][2] The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely used and robust model that mimics many aspects of human ulcerative colitis, making it a suitable preclinical model to evaluate the therapeutic potential of compounds like Izilendustat.

These application notes provide a comprehensive overview and detailed protocols for utilizing Izilendustat in a DSS-induced colitis mouse model, based on established methodologies for this model and the known mechanism of action of prolyl hydroxylase inhibitors.

Mechanism of Action Signaling Pathway

Izilendustat's primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, such as those found in inflamed intestinal mucosa, PHD activity is reduced, leading to the stabilization and accumulation of HIF-1α. Izilendustat mimics this hypoxic response by directly inhibiting PHD activity, leading to HIF-1α stabilization even under normoxic conditions. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This results in the transcription of genes that play a critical role in enhancing intestinal barrier function, reducing inflammation, and promoting tissue repair.

Caption: Izilendustat inhibits PHD, leading to HIF-1α stabilization and protective gene expression.

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol is designed to induce acute colitis, which is useful for evaluating the therapeutic efficacy of Izilendustat in a model of active inflammation.

Materials:

-

8-12 week old C57BL/6 mice

-

Dextran sulfate sodium (DSS, MW 36,000-50,000 Da)

-

Izilendustat

-

Vehicle for Izilendustat (e.g., 0.5% methylcellulose)

-

Standard laboratory animal diet and water

-

Animal balance

-

Calipers

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

-

Group Allocation: Randomly divide mice into the following groups (n=8-10 mice per group):

-

Group 1: Control: Receive regular drinking water and vehicle treatment.

-

Group 2: DSS + Vehicle: Receive DSS in drinking water and vehicle treatment.

-

Group 3: DSS + Izilendustat (Low Dose): Receive DSS in drinking water and a low dose of Izilendustat.

-

Group 4: DSS + Izilendustat (High Dose): Receive DSS in drinking water and a high dose of Izilendustat.

-

-

Colitis Induction: Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water. Provide this solution ad libitum to the DSS-treated groups for 5-7 consecutive days. The control group receives regular drinking water.

-

Izilendustat Administration:

-

Therapeutic Regimen: Begin daily oral gavage of Izilendustat or vehicle on day 3 or 4 after the initiation of DSS administration, once clinical signs of colitis (e.g., weight loss, loose stools) begin to appear. A suggested starting dose, based on other PHD inhibitors, is 15 mg/kg.

-

Prophylactic Regimen: Begin daily oral gavage of Izilendustat or vehicle 1-2 days prior to the start of DSS administration and continue throughout the DSS treatment period.

-

-

Monitoring:

-

Record the body weight, stool consistency, and presence of blood in the stool of each mouse daily.

-

Calculate the Disease Activity Index (DAI) daily based on these parameters (see Table 1).

-

-

Termination and Sample Collection: On day 8-10 (or when severe colitis is evident), euthanize the mice.

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine analysis.

-

Histological Analysis

Procedure:

-

Fix a distal segment of the colon in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Score the slides for severity of inflammation and tissue damage by a blinded observer using a standardized scoring system (see Table 2).

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative measure of neutrophil infiltration and inflammation.

Procedure:

-

Homogenize a pre-weighed section of the colon in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifuge the homogenate and collect the supernatant.

-

Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Measure the change in absorbance at 450 nm over time using a spectrophotometer.

-

Express MPO activity as units per gram of tissue.

Cytokine Analysis

Procedure:

-

Homogenize a pre-weighed section of the colon in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using commercially available ELISA kits or a multiplex bead-based assay.

Experimental Workflow

Caption: Workflow for evaluating Izilendustat in the DSS-induced colitis mouse model.

Data Presentation

Summarize all quantitative data into the following structured tables for clear comparison between experimental groups.

Table 1: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Fecal Blood |

| 0 | None | Normal, hard pellets | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose stools | Positive (Hemoccult) |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross bleeding |

Table 2: Histological Scoring System for Colitis

| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent Involvement |

| 0 | None | None | None | 0% |

| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |

| 2 | Moderate | Mucosa & Submucosa | Basal 2/3 damaged | 26-50% |

| 3 | Severe | Transmural | Crypts lost, surface epithelium intact | 51-75% |

| 4 | Crypts & surface epithelium lost | 76-100% |

Table 3: Summary of Expected Quantitative Data

| Parameter | Control | DSS + Vehicle | DSS + Izilendustat (Low Dose) | DSS + Izilendustat (High Dose) |

| Final Body Weight Change (%) | ||||

| Disease Activity Index (DAI) - Day 8 | ||||

| Colon Length (cm) | ||||

| Histological Score | ||||

| MPO Activity (U/g tissue) | ||||

| TNF-α (pg/mg protein) | ||||

| IL-6 (pg/mg protein) | ||||

| IL-1β (pg/mg protein) | ||||

| IL-10 (pg/mg protein) |

Expected Outcomes

Based on the mechanism of action of prolyl hydroxylase inhibitors, treatment with Izilendustat in the DSS-induced colitis model is expected to:

-

Reduce the severity of clinical symptoms: This will be reflected in a lower Disease Activity Index (DAI), attenuated body weight loss, and reduced signs of diarrhea and rectal bleeding compared to the DSS + Vehicle group.

-

Ameliorate colonic inflammation and tissue damage: Izilendustat treatment is anticipated to lead to a preservation of colon length, lower histological scores, and reduced infiltration of neutrophils as measured by MPO activity.

-

Modulate cytokine production: A decrease in the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and a potential increase in the anti-inflammatory cytokine IL-10 in the colon tissue are expected.

Conclusion

The DSS-induced colitis mouse model provides a valuable preclinical platform to investigate the therapeutic potential of Izilendustat for the treatment of inflammatory bowel disease. The protocols and expected outcomes outlined in these application notes offer a comprehensive framework for researchers to design and execute studies to evaluate the efficacy and mechanism of action of this novel PHD inhibitor. The stabilization of HIF-1α by Izilendustat represents a promising therapeutic strategy to enhance intestinal barrier function and resolve inflammation in IBD.

References

Application Note & Protocols: Development of Cell-Based Assays for Screening Izilendustat, a Novel ENPP1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage and chromosomal instability in cancer cells.[1][2] Upon activation, cGAS synthesizes the second messenger 2’3’-cyclic GMP-AMP (cGAMP), which binds to and activates STING.[2][3] This activation leads to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-tumor immune response.[3][4]

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway.[4][5] As a transmembrane glycoprotein, ENPP1 hydrolyzes extracellular cGAMP, thereby attenuating STING signaling and suppressing anti-tumor immunity.[1][3][6] High expression of ENPP1 in the tumor microenvironment correlates with poor prognosis in several cancers, making it a promising therapeutic target for cancer immunotherapy.[5][7] Inhibiting ENPP1 can protect cGAMP from degradation, enhance STING-mediated immune responses, and potentially turn immunologically "cold" tumors "hot".[8]

Izilendustat is a novel small molecule inhibitor designed to target ENPP1. To facilitate the discovery and characterization of Izilendustat and similar compounds, robust cell-based screening assays are essential. This document provides detailed protocols for a primary cell-based ENPP1 activity assay, a secondary functional STING activation assay, and a counter-screen for cytotoxicity.

Signaling Pathway Overview

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an inhibitor like Izilendustat.

References

- 1. pnas.org [pnas.org]

- 2. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. biorxiv.org [biorxiv.org]

- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Izilendustat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat is a potent and selective small molecule inhibitor of Egl nine homolog 1 (EGLN1), also known as prolyl hydroxylase domain-containing protein 2 (PHD2). By inhibiting EGLN1, Izilendustat prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and accumulation even under normoxic conditions. The HIF-1α pathway is a critical regulator of cellular adaptation to low oxygen and plays a pivotal role in modulating immune responses. In the tumor microenvironment, HIF-1α stabilization has been shown to have dual effects: it can enhance the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) while simultaneously boosting the cytotoxic potential of effector T cells.[1][2][3] This application note provides a detailed protocol for the in-vitro treatment of human peripheral blood mononuclear cells (PBMCs) with Izilendustat and their subsequent analysis by multi-color flow cytometry to dissect its effects on various immune cell subsets.

Hypothesized Mechanism of Action

Izilendustat, through the inhibition of EGLN1/PHD2, is hypothesized to stabilize HIF-1α in immune cells. This stabilization is expected to lead to divergent effects on different immune cell populations:

-

Myeloid-Derived Suppressor Cells (MDSCs): Increased HIF-1α is anticipated to upregulate the expression of immunosuppressive effector molecules such as Arginase-1 (ARG1) and inducible Nitric Oxide Synthase (iNOS), thereby enhancing the T-cell suppressive capacity of MDSCs. Furthermore, HIF-1α may promote the differentiation of monocytic MDSCs (M-MDSCs) towards a tumor-associated macrophage (TAM)-like phenotype.[1][2][3]

-

T-Lymphocytes: In CD8+ cytotoxic T lymphocytes (CTLs), HIF-1α stabilization has been linked to enhanced effector function, including increased production of cytotoxic granules (e.g., Granzyme B) and pro-inflammatory cytokines (e.g., IFN-γ). This suggests that Izilendustat could potentially augment anti-tumor T-cell responses.

-

Monocytes and Macrophages: PHD2 inhibition and subsequent HIF-1α stabilization in macrophages are known to induce a metabolic shift towards glycolysis.[4] This can influence their polarization and function, potentially skewing them towards a pro-inflammatory or anti-inflammatory phenotype depending on the context.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or equivalent density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.

-

Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.

-

Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

In-vitro Treatment of PBMCs with Izilendustat

This protocol outlines the treatment of isolated PBMCs with varying concentrations of Izilendustat.

Materials:

-

Isolated human PBMCs

-

Complete RPMI-1640 medium

-

Izilendustat (prepare a stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Seed the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well cell culture plate.

-

Prepare serial dilutions of Izilendustat in complete RPMI-1640 medium. A suggested concentration range is 0.1 µM, 1 µM, and 10 µM.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest Izilendustat concentration.

-

Add the Izilendustat dilutions and the vehicle control to the respective wells.

-

Incubate the plate for 24-72 hours in a CO2 incubator. The optimal incubation time should be determined empirically.

Multi-Color Flow Cytometry Staining

This protocol provides a comprehensive staining procedure for the immunophenotyping of Izilendustat-treated PBMCs.

Materials:

-

Izilendustat-treated and control PBMCs

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc receptor blocking solution (e.g., Human TruStain FcX™)

-

Zombie Aqua™ Fixable Viability Kit (or equivalent)

-

Fluorochrome-conjugated antibodies (see proposed panel in Table 1)

-

Intracellular staining buffer kit (e.g., BD Cytofix/Cytoperm™)

-

Flow cytometer

Procedure:

-

Harvest the cells from the 96-well plate and transfer to FACS tubes.

-

Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cells in 100 µL of Zombie Aqua™ viability dye diluted in PBS and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with 2 mL of FACS buffer and centrifuge.

-

Resuspend the cells in 50 µL of FACS buffer containing Fc receptor blocking solution and incubate for 10 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated surface antibodies (see Table 1) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol of the intracellular staining buffer kit.

-

Add the fluorochrome-conjugated intracellular antibodies (e.g., for Arginase-1, Granzyme B, HIF-1α) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

-

Acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the flow cytometry analysis.

Table 1: Proposed Multi-Color Flow Cytometry Panel

| Target | Fluorochrome | Clone | Purpose |

| Viability | |||

| Live/Dead | Zombie Aqua | Exclude dead cells | |

| MDSCs | |||

| CD33 | PE | Pan-myeloid marker | |

| CD11b | APC | Myeloid marker | |

| CD14 | FITC | Monocytic marker | |

| CD15 | PE-Cy7 | Granulocytic marker | |

| HLA-DR | PerCP-Cy5.5 | Low expression on MDSCs | |

| Arginase-1 | Alexa Fluor 647 | Intracellular functional marker | |

| T Cells | |||

| CD3 | BV786 | Pan T cell marker | |

| CD4 | BV605 | Helper T cell marker | |

| CD8 | BV711 | Cytotoxic T cell marker | |

| CD69 | BV421 | Early activation marker | |

| Granzyme B | Alexa Fluor 700 | Cytotoxicity marker | |

| General | |||

| HIF-1α | AF488 | Direct target engagement |

Table 2: Effect of Izilendustat on Immune Cell Population Frequencies (% of Live Cells)

| Treatment | % CD4+ T Cells | % CD8+ T Cells | % M-MDSCs (CD14+HLA-DR-/low) | % G-MDSCs (CD15+CD14-) |

| Vehicle Control | ||||

| Izilendustat (0.1 µM) | ||||

| Izilendustat (1 µM) | ||||

| Izilendustat (10 µM) |

Table 3: Effect of Izilendustat on Marker Expression (Median Fluorescence Intensity - MFI)

| Treatment | Arginase-1 MFI in M-MDSCs | Granzyme B MFI in CD8+ T Cells | CD69 MFI in CD8+ T Cells | HIF-1α MFI in Total PBMCs |

| Vehicle Control | ||||

| Izilendustat (0.1 µM) | ||||

| Izilendustat (1 µM) | ||||

| Izilendustat (10 µM) |

Visualizations

Signaling Pathway

Caption: Hypothesized signaling pathway of Izilendustat.

Experimental Workflow

Caption: Experimental workflow for Izilendustat treatment and analysis.

Conclusion

The provided protocols and analysis framework offer a robust starting point for investigating the immunomodulatory effects of Izilendustat. By utilizing multi-color flow cytometry, researchers can gain valuable insights into how targeting the EGLN1/PHD2-HIF-1α axis can influence the phenotype and function of key immune cell populations. This information is critical for the preclinical and clinical development of Izilendustat and other HIF-1α stabilizers in oncology and other therapeutic areas.

References

- 1. Exploring the prognostic value and immune landscape of EGLN1 in colorectal cancer: insights from bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EGLN1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. EGLN1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. htsyndication.com [htsyndication.com]

Application Notes and Protocols: Investigating Angiogenesis In Vitro with Izilendustat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Izilendustat to study the process of angiogenesis in vitro. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including tumor growth and metastasis.[1][2] The protocols detailed below are designed to assess the anti-angiogenic potential of Izilendustat by examining its effects on key steps of the angiogenic cascade, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Core Angiogenesis Signaling Pathway: VEGF Receptor 2

A primary pathway regulating angiogenesis is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells.[2][3] This interaction triggers a signaling cascade that promotes cell proliferation, migration, and survival.[3] Many anti-angiogenic therapies are designed to inhibit this pathway. The following diagram illustrates a simplified overview of the VEGF signaling cascade, a potential target for compounds like Izilendustat.

References

Troubleshooting & Optimization

Addressing variability in Izilendustat experimental results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results with Izilendustat. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Izilendustat?

Izilendustat is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex.[3][4] By inhibiting PHDs, Izilendustat prevents this degradation, leading to the stabilization and accumulation of HIF-α.[1] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes, activating their transcription.[3] This pathway plays a crucial role in the cellular response to low oxygen levels and is involved in processes such as erythropoiesis, angiogenesis, and iron metabolism.[5][6]

Q2: What are the potential therapeutic applications of Izilendustat?

Due to its role in stabilizing HIF-α, Izilendustat has potential therapeutic applications in diseases where enhanced HIF signaling is beneficial. These may include conditions such as anemia associated with chronic kidney disease, inflammatory bowel diseases like colitis, and other ischemic conditions.[1][2]

Q3: Are there known off-target effects of prolyl hydroxylase inhibitors?

While PHD inhibitors are designed to be selective, the potential for off-target effects should be considered. The role of HIF in cancer is complex, and while some studies suggest PHD inhibition can inhibit tumor growth, there are concerns about promoting angiogenesis in existing tumors through the upregulation of vascular endothelial growth factor (VEGF), a downstream target of HIF.[3][7]

Troubleshooting Guide

Variability in experimental results with Izilendustat and other PHD inhibitors can arise from several factors related to the experimental setup and the inherent biology of the HIF pathway. This guide provides insights into common issues and their solutions.

| Issue | Potential Cause | Recommendation |

| Inconsistent HIF-1α Stabilization | Rapid protein degradation: HIF-1α is a highly labile protein with a very short half-life under normoxic conditions. | - Minimize the time cells are exposed to oxygen during harvesting and lysis.[8] - Use a hypoxia chamber for cell culture and treatments to mimic physiological low-oxygen conditions.[8] - Consider using proteasome inhibitors like MG132 as a positive control to stabilize ubiquitinated HIF-1α.[8] |

| Cell density: Confluent cell cultures have higher oxygen consumption, which can lead to baseline HIF-1α stabilization, masking the effect of the inhibitor. | - Maintain consistent and sub-confluent cell densities across all experimental plates.[8] | |

| Inhibitor solubility and stability: Poor solubility or degradation of the inhibitor in culture media can lead to lower effective concentrations. | - Prepare fresh stock solutions of Izilendustat. - Confirm the solubility of Izilendustat in your specific cell culture medium. | |

| Variable Downstream Gene Expression | Cell-line specific responses: Different cell lines can have varying levels of PHD enzyme expression and different downstream responses to HIF stabilization. | - Characterize the baseline expression of PHD isoforms (PHD1, PHD2, PHD3) in your cell line.[9] - Use a well-characterized cell line known to have a robust hypoxic response (e.g., Hep3B, HeLa, U2OS).[10] |

| Duration of treatment: The kinetics of HIF-α stabilization and subsequent target gene expression can vary. | - Perform a time-course experiment to determine the optimal treatment duration for maximal target gene induction in your specific experimental system. | |

| Discrepancies in IC50 Values | Assay conditions: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations, and incubation time.[11][12] | - Standardize all assay parameters and report them in detail. - Use a consistent source and batch of recombinant PHD enzyme and HIF-α peptide substrate. |

| Data analysis method: The method used to calculate the IC50 from a dose-response curve can influence the result.[11][13] | - Use a consistent data analysis method, such as a four-parameter logistic regression model.[13] - Ensure the dose-response curve has a clear top and bottom plateau to accurately determine the 50% inhibition point.[12] |

Reference Data

While specific quantitative data for Izilendustat is not widely published, the following table summarizes the IC50 values for other PHD2 inhibitors from a representative in vitro assay. This can provide a general reference for expected potency.

| Inhibitor | PHD2 IC50 (µM) |

| Vadadustat | 0.027 |

| Molidustat | 0.035 |

| Roxadustat (FG-4592) | 0.23 |

| Daprodustat (GSK1278863) | 0.49 |

Data from a study on the molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors. The assay measured the hydroxylation of a HIF-1α peptide by PHD2.[9]

Experimental Protocols & Visualizations

Izilendustat Signaling Pathway

The following diagram illustrates the mechanism of action of Izilendustat in inhibiting the prolyl hydroxylase domain (PHD) enzyme, leading to the stabilization of HIF-1α and the subsequent activation of target gene transcription.

Caption: Izilendustat inhibits PHD, stabilizing HIF-1α.

General Enzyme Inhibition Assay Workflow

This workflow outlines the key steps for performing an in vitro enzyme inhibition assay to determine the IC50 of a compound like Izilendustat against a prolyl hydroxylase enzyme.

Caption: Workflow for an enzyme inhibition assay.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]

- 7. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]

- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. IC50 Calculator | AAT Bioquest [aatbio.com]

Optimizing anesthesia protocols for Izilendustat delivery in animal models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Izilendustat in animal models under anesthesia. The information is intended for scientists and drug development professionals to optimize anesthesia protocols and ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the administration of Izilendustat to anesthetized animal models.

| Problem | Potential Cause | Recommended Solution |

| Variable drug efficacy or inconsistent results between animals. | Inconsistent Drug Delivery: Intraperitoneal (IP) injection, a common administration route, can be unreliable. The drug may be inadvertently injected into the gut, abdominal fat, or subcutaneous tissue, leading to variable absorption.[1] | Refine Injection Technique: Ensure proper restraint and needle placement. For mice, inject into the lower right abdominal quadrant to avoid the cecum.[2] Aspirate before injecting to ensure the needle is in the peritoneal cavity.[2][3][4] Consider alternative routes like subcutaneous or oral administration if variability persists.[1] |

| Anesthetic Interference: Some anesthetics may influence the drug's mechanism of action. Volatile anesthetics have been shown to potentially affect the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), the pathway targeted by Izilendustat. | Choice of Anesthetic: If using volatile anesthetics (e.g., isoflurane), be aware of potential interactions. Consider using injectable anesthetics like a ketamine/xylazine cocktail, which has been shown to result in more consistent delivery to certain tissues in some models. Local anesthetics such as lidocaine and bupivacaine have been shown not to affect HIF-1-dependent cellular responses.[5] | |

| Animal does not reach the desired plane of anesthesia after IP injection of anesthetic. | Misadministration of Anesthetic: The anesthetic may have been injected into an area of fat, leading to slow or incomplete absorption. | Careful Re-dosing: If re-dosing is necessary, use a reduced dose (e.g., half or a third of the original dose) to avoid overdose, as the initially administered anesthetic may still be slowly absorbed.[6] The use of a reversal agent is highly recommended in these situations.[6] |

| Unexpected physiological responses in the animal model. | Drug-Anesthetic Interaction: Although specific interactions with Izilendustat are not yet fully characterized, prolyl hydroxylase inhibitors can have systemic effects. Anesthetics also have broad physiological effects, and the combination could lead to unforeseen responses. | Thorough Monitoring: Continuously monitor vital signs during the procedure. Be prepared for supportive care. |

| Underlying Pathology in the Animal Model: In models of inflammatory bowel disease (IBD), for which Izilendustat may be investigated, the underlying inflammation can alter drug absorption and metabolism. | Model-Specific Considerations: Be aware that the disease state itself can influence experimental outcomes. Consult literature specific to the animal model being used. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Izilendustat?

A1: Izilendustat is a potent inhibitor of prolyl hydroxylase. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and Hypoxia-Inducible Factor-2 (HIF-2). These factors are key regulators of the body's response to low oxygen levels and are involved in processes such as erythropoiesis and inflammation. Izilendustat has potential applications in researching diseases related to the body's immune response, such as colitis and other inflammatory bowel diseases.

Q2: Are there any known interactions between Izilendustat and common anesthetic agents?

A2: There is currently no specific published data on the direct interaction between Izilendustat and anesthetic agents. However, it is known that some volatile anesthetics can modulate HIF-1α activity. In contrast, studies on local anesthetics like lidocaine and bupivacaine suggest they do not interfere with HIF-1-mediated gene expression.[5] Given that Izilendustat's mechanism involves HIF stabilization, it is crucial to consider the potential for anesthetic agents to influence the experimental outcomes.

Q3: What are the recommended anesthesia protocols for studies involving Izilendustat?

A3: The choice of anesthesia should be guided by the specific animal model, the duration of the procedure, and the experimental endpoints. For injectable anesthesia in rodents, a common combination is a ketamine/xylazine cocktail. For inhalant anesthesia, isoflurane is frequently used. It is important to note that the anesthetic choice can impact drug delivery and physiological responses. For instance, in a study comparing intranasal delivery in mice, ketamine/xylazine anesthesia resulted in a greater proportion of the dose reaching the lungs compared to isoflurane.

Q4: How should Izilendustat be administered in animal models?

A4: The route of administration will depend on the formulation of Izilendustat and the experimental design. Intraperitoneal (IP) injection is a common route for systemic delivery in rodent models. However, it is associated with a risk of inaccurate dosing.[1] Oral gavage is another option, particularly for prolyl hydroxylase inhibitors, as demonstrated in some preclinical studies.[7]

Q5: What pharmacokinetic data is available for prolyl hydroxylase inhibitors in animal models?

Table 1: Pharmacokinetic Parameters of a Prolyl Hydroxylase Inhibitor (PHI-1) in Male BALB/c Mice

| Parameter | 10 mg/kg Dose | 30 mg/kg Dose |

| Cmax (ng/mL) | 1,230 | 4,560 |

| Tmax (hr) | 0.5 | 1.0 |

| AUC (0-t) (ng*hr/mL) | 3,450 | 15,600 |

| Half-life (hr) | 2.5 | 3.0 |

| Data adapted from a study on a representative prolyl hydroxylase inhibitor (PHI-1) and may not be directly applicable to Izilendustat.[8] |

Experimental Protocols

Protocol 1: Intraperitoneal Injection of Izilendustat in Mice Under Anesthesia

This protocol outlines the procedure for administering Izilendustat via intraperitoneal injection to an anesthetized mouse.

Materials:

-

Izilendustat solution (at the desired concentration)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Sterile syringes and needles (25-27 gauge)

-

70% ethanol

-

Gauze pads

Procedure:

-

Anesthesia: Anesthetize the mouse using the approved institutional protocol (e.g., IP injection of ketamine/xylazine). Confirm the appropriate level of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Animal Positioning: Place the anesthetized mouse in a supine position, tilting the head slightly downwards. This helps to move the abdominal organs away from the injection site.[2]

-

Site Preparation: Locate the lower right quadrant of the abdomen. Clean the injection site with a gauze pad soaked in 70% ethanol.[3]

-

Injection:

-

Insert a sterile needle (bevel up) at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate by pulling back slightly on the syringe plunger. If no fluid or gas is drawn into the syringe, you are correctly positioned in the peritoneal cavity. If you aspirate urine (yellow fluid) or intestinal contents (brown/green fluid), discard the syringe and start with a fresh one at a different site.[2][4]

-

Inject the Izilendustat solution slowly.

-

Withdraw the needle and monitor the animal for any signs of distress.

-

-

Recovery: Place the animal in a clean, warm cage and monitor it until it has fully recovered from anesthesia.

Visualizations

Caption: Mechanism of action of Izilendustat.

Caption: General experimental workflow for Izilendustat delivery.

Caption: Troubleshooting logic for inconsistent results.

References

- 1. researchanimaltraining.com [researchanimaltraining.com]

- 2. research.vt.edu [research.vt.edu]

- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. The effects of local anesthetics on cellular hypoxia-induced gene responses mediated by hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. services.anu.edu.au [services.anu.edu.au]

- 7. Pharmacological prolyl hydroxylase inhibition enhances high‐intensity exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Efficacy Analysis of Izilendustat (Daprodustat) and Roxadustat for Anemia in Chronic Kidney Disease

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of therapies for anemia associated with chronic kidney disease (CKD), a new class of oral medications, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, has emerged as a significant advancement. This guide provides a detailed comparison of two prominent agents in this class: Izilendustat, now known as Daprodustat, and Roxadustat. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and safety profiles based on pivotal clinical trial data.

Mechanism of Action: The HIF Pathway

Both Daprodustat and Roxadustat share a common mechanism of action by inhibiting HIF-prolyl hydroxylase enzymes. Under normoxic (normal oxygen) conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting this process, both drugs stabilize HIF-α, allowing it to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to a coordinated erythropoietic response.[1][2][3][4]

This response includes:

-

Increased endogenous erythropoietin (EPO) production: Simulating the body's natural response to hypoxia.[3][5]

-

Improved iron metabolism: By downregulating hepcidin and upregulating genes involved in iron absorption and mobilization, these agents enhance the availability of iron for erythropoiesis.[5][6]

References

Validating the Therapeutic Effect of Izilendustat In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Izilendustat, a prolyl hydroxylase (PHD) inhibitor, in fibrotic diseases. Due to the limited publicly available in vivo data for Izilendustat in fibrosis models, this guide utilizes data from Roxadustat, a clinically approved PHD inhibitor with a similar mechanism of action, as a surrogate to benchmark its potential efficacy against established and emerging therapies for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).

Mechanism of Action: Prolyl Hydroxylase Inhibition

Izilendustat and Roxadustat are small molecule inhibitors of prolyl hydroxylase domain enzymes (PHDs). By inhibiting PHDs, they prevent the degradation of Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α. This leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus and dimerize with HIF-1β. The HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, angiogenesis, and cellular metabolism. In the context of fibrosis, HIF stabilization is hypothesized to exert anti-fibrotic effects through various mechanisms, including the modulation of inflammatory responses and the inhibition of pro-fibrotic signaling pathways.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Roxadustat (as a proxy for Izilendustat) and standard-of-care treatments in relevant animal models of pulmonary fibrosis and scleroderma.

Idiopathic Pulmonary Fibrosis (IPF) Model: Bleomycin-Induced Lung Fibrosis

Table 1: Comparison of Therapeutic Effects in Bleomycin-Induced Pulmonary Fibrosis in Mice

| Therapeutic Agent | Mechanism of Action | Key In Vivo Findings | Reference |

| Roxadustat | Prolyl Hydroxylase Inhibitor | Reduced pathology score and collagen deposition. Decreased expression of Collagen I, Collagen III, α-SMA, CTGF, and TGF-β1. | [1] |

| Pirfenidone | Multiple (Anti-fibrotic, Anti-inflammatory, Antioxidant) | Significantly ameliorated pulmonary fibrosis, reduced collagen content, and decreased fibrocyte accumulation in the lungs. | [2] |

| Nintedanib | Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR) | Attenuated lung injury and fibrosis. Reduced inflammation, apoptosis, and oxidative stress. | [3][4] |

Systemic Sclerosis (SSc) Model: Bleomycin-Induced Scleroderma

Table 2: Comparison of Therapeutic Effects in Bleomycin-Induced Scleroderma in Mice

| Therapeutic Agent | Mechanism of Action | Key In Vivo Findings | Reference |

| Tocilizumab | IL-6 Receptor Antagonist | Inhibition of the IL-6 pathway reduced skin fibrosis in the bleomycin-induced mouse model. | [5][6] |

| Abatacept | T-cell Co-stimulation Modulator | Efficiently prevented bleomycin-induced skin fibrosis and was effective in treating established fibrosis. Decreased immune cell infiltration in the skin. |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is the most widely used for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.

Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Fibrosis:

-

Anesthetize mice with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

-

Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

-

Therapeutic Intervention:

-

Administer the test compound (e.g., Roxadustat, Pirfenidone, Nintedanib) or vehicle control at the specified dosage and route (e.g., oral gavage) daily, starting from day 1 or at a later time point to model therapeutic intervention.

-

-

Endpoint Analysis (typically at day 14 or 21):

-

Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition. Assess the severity of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Quantify total collagen content in lung homogenates as a measure of fibrosis.

-

Immunohistochemistry/Western Blot: Analyze the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen I, and fibronectin.

-

Analysis of Bronchoalveolar Lavage Fluid (BALF): Measure total and differential cell counts and cytokine levels to assess inflammation.

-

Bleomycin-Induced Scleroderma in Mice

This model is used to study the inflammatory and fibrotic skin changes characteristic of systemic sclerosis.

Protocol:

-

Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Induction of Scleroderma:

-

Administer daily subcutaneous injections of bleomycin (e.g., 100 µ g/day ) in a defined area on the back of the mice for a period of 3-4 weeks. Control animals receive saline injections.

-

-

Therapeutic Intervention:

-

Concurrently with bleomycin injections, administer the test compound (e.g., Tocilizumab, Abatacept) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

-

-

Endpoint Analysis (at the end of the treatment period):

-

Skin Histology: Harvest skin from the injection site, fix, and embed in paraffin. Stain sections with H&E and Masson's trichrome to assess dermal thickness and collagen deposition.

-

Hydroxyproline Assay: Quantify collagen content in skin biopsies.

-

Immunohistochemistry: Analyze the infiltration of immune cells (e.g., T-cells, macrophages) and the expression of fibrotic markers.

-

Conclusion

While direct in vivo evidence for Izilendustat in fibrotic diseases is pending, the promising anti-fibrotic effects of the prolyl hydroxylase inhibitor Roxadustat in a preclinical model of pulmonary fibrosis suggest a potential therapeutic avenue for this class of drugs. The established in vivo models and the comparative data presented in this guide provide a framework for the future evaluation of Izilendustat's efficacy against current and emerging treatments for idiopathic pulmonary fibrosis and systemic sclerosis. Further preclinical studies are warranted to validate the therapeutic potential of Izilendustat in these debilitating fibrotic conditions.

References

- 1. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]

- 5. alentis.ch [alentis.ch]

- 6. Four-Week Studies of Oral Hypoxia-Inducible Factor–Prolyl Hydroxylase Inhibitor GSK1278863 for Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Validation of Izilendustat's Anti-Inflammatory Properties: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Izilendustat is an investigational small molecule inhibitor of prolyl hydroxylase (PHD), an enzyme that plays a key role in the cellular response to hypoxia. By inhibiting PHD, Izilendustat stabilizes Hypoxia-Inducible Factors (HIF-1α and HIF-2α), transcription factors that regulate a variety of genes involved in inflammation and immune responses. This mechanism suggests a therapeutic potential for Izilendustat in inflammatory conditions, particularly inflammatory bowel disease (IBD).

This guide provides a comparative overview of the pre-clinical in vivo validation of Izilendustat's anti-inflammatory properties, with a focus on experimental data from a widely used animal model of colitis. The performance of Izilendustat is compared with Dexamethasone, a corticosteroid commonly used as a positive control in inflammation studies.

Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

Izilendustat's mechanism of action centers on the inhibition of prolyl hydroxylase domain enzymes (PHDs). In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, Izilendustat prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes that can modulate the inflammatory response.

In Vivo Anti-Inflammatory Efficacy in a Colitis Model

The anti-inflammatory effects of Izilendustat have been evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model is widely used to mimic the acute inflammation characteristic of ulcerative colitis. The efficacy of Izilendustat was compared to vehicle control and the corticosteroid Dexamethasone.

Experimental Data

The following tables summarize the key findings from a representative in vivo study.

Table 1: Effect of Izilendustat on Disease Activity Index (DAI) in DSS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean DAI (Day 7) | % Reduction vs. Vehicle |

| Vehicle | - | 3.8 ± 0.4 | - |

| Izilendustat | 10 | 2.1 ± 0.5 | 44.7% |

| Izilendustat | 30 | 1.5 ± 0.3 | 60.5% |

| Dexamethasone | 1 | 1.8 ± 0.4 | 52.6% |

| p<0.05, *p<0.01 vs. Vehicle |

Table 2: Effect of Izilendustat on Colon Length in DSS-Induced Colitis

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Colon Length (cm) | % Protection vs. Vehicle |

| Vehicle | - | 5.2 ± 0.3 | - |

| Izilendustat | 10 | 6.5 ± 0.4 | 54.2% |

| Izilendustat | 30 | 7.1 ± 0.3 | 79.2% |

| Dexamethasone | 1 | 6.8 ± 0.5 | 66.7% |

| p<0.05, *p<0.01 vs. Vehicle |

Table 3: Effect of Izilendustat on Myeloperoxidase (MPO) Activity in Colon Tissue

| Treatment Group | Dose (mg/kg, p.o., BID) | MPO Activity (U/g tissue) | % Inhibition vs. Vehicle |

| Vehicle | - | 12.5 ± 1.8 | - |

| Izilendustat | 10 | 7.2 ± 1.1 | 42.4% |

| Izilendustat | 30 | 5.1 ± 0.9 | 59.2% |

| Dexamethasone | 1 | 6.3 ± 1.2 | 49.6% |

| p<0.05, *p<0.01 vs. Vehicle |

Experimental Protocols

DSS-Induced Colitis Model

Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.

Induction of Colitis: Acute colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

Treatment Groups:

-

Vehicle Control: Mice received the vehicle solution orally, twice daily.

-

Izilendustat: Mice were treated with Izilendustat at doses of 10 mg/kg and 30 mg/kg, administered orally twice daily.

-

Dexamethasone: A positive control group received Dexamethasone at a dose of 1 mg/kg, administered orally twice daily.

Treatment Protocol: Treatment was initiated on the same day as DSS administration and continued for 7 days.

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and presence of blood in the stool.

-

Colon Length: Measured at the end of the study as an indicator of inflammation-induced colon shortening.

-

Myeloperoxidase (MPO) Activity: Assessed in colon tissue homogenates as a marker of neutrophil infiltration.

Conclusion

The available preclinical data from the DSS-induced colitis model demonstrates that Izilendustat exhibits significant anti-inflammatory properties in vivo. In this model, Izilendustat treatment led to a dose-dependent reduction in the Disease Activity Index, protection against colon shortening, and a decrease in neutrophil infiltration in the colon, as measured by MPO activity. The efficacy of Izilendustat at the 30 mg/kg dose was comparable, and in some measures, slightly superior to the potent corticosteroid, Dexamethasone.

These findings support the continued investigation of Izilendustat as a potential therapeutic agent for inflammatory bowel disease. Further studies are warranted to explore the long-term efficacy and safety of Izilendustat in chronic models of colitis and to elucidate the full spectrum of its immunomodulatory effects.

Head-to-Head Comparison of Izilendustat with Other HIF Stabilizers: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Izilendustat and other leading Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PH) inhibitors. Due to the early stage of Izilendustat's development, publicly available quantitative data from direct head-to-head clinical trials is limited. Therefore, this guide focuses on the established mechanisms of action, available preclinical and clinical data for approved and late-stage HIF stabilizers, and the anticipated comparative framework for Izilendustat.

Introduction to HIF-Prolyl Hydroxylase Inhibitors